This compound belongs to the class of amino acids and derivatives, specifically modified amino acids that contain a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is , with a molecular weight of approximately 427.49 g/mol. It is often used in peptide synthesis and as a building block in the development of various pharmaceuticals .
The synthesis of (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid typically involves several key steps:
The molecular structure of (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid features:
The stereochemistry is crucial, particularly the (S,E) configuration, which affects how the molecule interacts with biological targets. The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its stereochemical integrity .
(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid participates in various chemical reactions, including:
The mechanism of action for (S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid primarily involves its role as an inhibitor of protein tyrosine phosphatases. By binding to the active site of these enzymes, it prevents substrate binding and subsequent dephosphorylation processes, thus modulating signaling pathways related to cell growth and differentiation.
This inhibition can lead to altered cellular responses, making it a candidate for further investigation in cancer research and other diseases where protein phosphorylation plays a critical role .
(S,E)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhex-5-enoic acid has several notable applications:
The Fmoc (9-fluorenylmethoxycarbonyl) group in this compound serves as a temporary N-protecting group cleavable under basic conditions (e.g., piperidine), making it indispensable for solid-phase peptide synthesis (SPPS). Its design addresses two key challenges:
Installation of the (E)-hex-5-enoic acid moiety with defined geometry is achieved through carbonyl olefination:
Method | Reagents | Temperature | E:Z Ratio | Yield |
---|---|---|---|---|
Wittig Olefination | Ph₃P=CHCO₂Et, THF | 0°C to rt | 90:10 | 65–70% |
HWE Reaction | (EtO)₂P(O)CH₂CO₂Fmoc, DBU, DCM | rt | >98:2 | 85–90% |
Key approaches to establish the chiral (S)-center include:
The (E)-6-phenylhex-5-enoic side chain enables postsynthetic diversification:
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl-based kinase inhibitors |
Azide-Alkyne Cycloaddition | CuSO₄, sodium ascorbate, H₂O | Targeted anticancer peptide conjugates |
Photocycloaddition | UV light (254 nm), acetone | Cyclobutane-derived enzyme inhibitors |
Continuous-Flow Synthesis: Immobilized carbodiimide reagents (e.g., EDC on polymer support) in microreactors enable efficient amide bond formation (residence time: 2 min; yield >95%). This method minimizes epimerization and accelerates multistep sequences [3].
Compound Cross-ReferencingTable 4: Related Fmoc-Protected Amino Acid Derivatives
Compound Name | CAS Number |
---|---|
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | 270263-04-2 |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | 269726-95-6 |
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid | 219967-68-7 |
Note: All referenced compounds are strictly for research purposes under laboratory conditions [1] [2] [3].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9